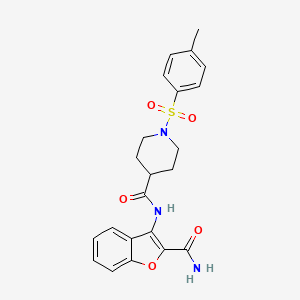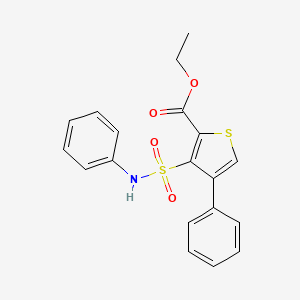![molecular formula C21H21NO6S2 B6495038 ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899723-67-2](/img/structure/B6495038.png)
ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C21H21NO6S2. It has an average mass of 447.525 Da and a mono-isotopic mass of 447.081024 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H21NO6S2. It consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to a phenyl group (a six-membered aromatic ring), a sulfamoyl group (consisting of sulfur, nitrogen, and oxygen atoms), and a carboxylate group (consisting of carbon, oxygen, and hydrogen atoms) .Aplicaciones Científicas De Investigación
Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has been widely studied in scientific research for its potential applications. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and has been studied for its potential use in the treatment of various diseases, such as diabetes, cardiovascular diseases, and cancer. It has also been studied for its potential use as an immunomodulator and for its potential to reduce inflammation. Additionally, it has been studied for its potential to act as an anti-viral agent.
Mecanismo De Acción
The mechanism of action of ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is not yet fully understood. However, it is believed to act by modulating the activity of various proteins, such as NF-κB and MAPK, which are involved in inflammatory processes. Additionally, it is believed to act by inhibiting the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce levels of inflammatory markers, such as C-reactive protein. It has also been found to reduce oxidative stress and to inhibit the production of pro-inflammatory enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, it has been found to reduce levels of lipid peroxidation, which can lead to oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a useful tool for scientists conducting experiments in the lab. It has the advantage of being able to be synthesized in the lab, which makes it a convenient and cost-effective tool for research. Additionally, it has been found to have a wide range of biochemical and physiological effects, which makes it a valuable tool for studying various biological processes. However, it is important to note that this compound is not approved for use in humans, and its long-term effects are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research involving ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate. These include further studies into its potential anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its potential to act as an immunomodulator. Additionally, further studies into its potential to reduce inflammation and oxidative stress could lead to new treatments for various diseases. Additionally, further studies into its potential to act as an anti-viral agent could lead to new treatments for viral infections. Finally, further studies into its long-term effects could lead to a better understanding of its safety and efficacy.
Métodos De Síntesis
Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can be synthesized in the lab through a multi-step process. The first step involves reacting 2,4-dimethoxyphenylsulfonyl chloride with ethyl 3-phenylthiophene-2-carboxylate in the presence of a base, such as triethylamine, to form this compound. The second step involves reacting this product with a base, such as sodium hydroxide, to form the final product, this compound.
Safety and Hazards
While specific safety data for this compound is not available, general precautions for handling similar chemical compounds include avoiding ingestion, inhalation, and contact with skin and eyes. It’s also recommended to use this compound only in well-ventilated areas and to wear appropriate protective clothing .
Propiedades
IUPAC Name |
ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-4-28-21(23)19-20(16(13-29-19)14-8-6-5-7-9-14)30(24,25)22-17-11-10-15(26-2)12-18(17)27-3/h5-13,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWXFSDMODEICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate](/img/structure/B6494961.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6494976.png)
![(13E)-13-[(2-chlorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-ol](/img/structure/B6494986.png)
![methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494992.png)
![methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495000.png)
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B6495008.png)
![methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495014.png)
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6495021.png)
![4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B6495029.png)

![methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6495059.png)
![1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6495063.png)